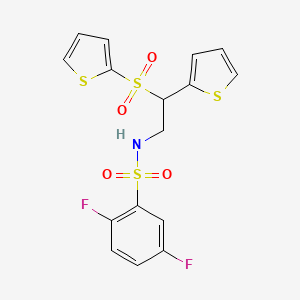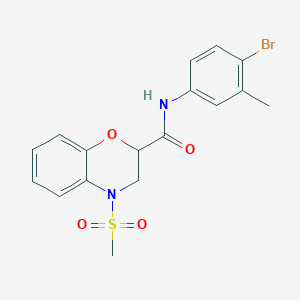![molecular formula C16H16N4O2S B11242400 1-{6-Phenyl-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL}propan-1-one](/img/structure/B11242400.png)
1-{6-Phenyl-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-Phenyl-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL}propan-1-one (let’s call it PTT compound ) belongs to a class of heterocyclic compounds with intriguing pharmacological properties. Its unique structure combines two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. These fused rings offer diverse applications in drug design and development due to their ability to interact with various target receptors.
Preparation Methods
Synthetic Routes: Several synthetic approaches exist for PTT compound. One common method involves the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Depending on the fusion permutations, four isomeric structural variants of triazolothiadiazine can be obtained:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I)
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II)
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III)
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV)
Reaction Conditions: The synthesis of PTT compound involves specific reaction conditions, including hydrogen bond interactions and stereochemistry. Notably, the 1,3,4-thiadiazinium ring exhibits an E C6 conformation, with consecutive hydrogen atoms trans to each other .
Chemical Reactions Analysis
PTT compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping its behavior. Major products formed from these reactions contribute to its pharmacological properties.
Scientific Research Applications
Pharmacological Activities: PTT compound exhibits a wide range of pharmacological activities:
- Anticancer
- Antimicrobial
- Analgesic and anti-inflammatory
- Antioxidant
- Antiviral
- Enzyme inhibitors (e.g., carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase inhibitors)
- Antitubercular agents
Mechanism of Action
The precise mechanism by which PTT compound exerts its effects involves interactions with molecular targets and specific pathways. Further research is needed to unravel its full potential.
Comparison with Similar Compounds
PTT compound stands out due to its unique fusion of triazole and thiadiazine rings. While exploring similar compounds, we find:
- [Compound A]: Shares some structural features but lacks the specific fusion pattern.
- [Compound B]: Exhibits similar pharmacological activities but with distinct substituents.
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(6-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)propan-1-one |
InChI |
InChI=1S/C16H16N4O2S/c1-3-12(21)15-14(11-8-6-5-7-9-11)20(13(22)4-2)19-10-17-18-16(19)23-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
XMCITWCQNSXPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N-(4-methylphenyl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11242324.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B11242337.png)
![3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11242347.png)
![N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242358.png)

![N-(2-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11242377.png)
![3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11242379.png)
![N-(2,5-dimethylphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11242383.png)
![3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B11242403.png)
![N-(2-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242405.png)
![N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide](/img/structure/B11242411.png)

![N-(2-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11242418.png)
![{N}-[4-(aminocarbonyl)phenyl]-2'-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11242421.png)
